

6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine crystal structure analysis

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Compound of Interest

Compound Name: 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine

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An In-Depth Technical Guide to the Crystal Structure Analysis of Novel Pyrimidine Derivatives: A Case Study of a **6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine** Analog

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive walkthrough of the methodologies and analytical techniques involved in the crystal structure determination of novel pyrimidine derivatives. Given the absence of publicly available crystallographic data for **6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine**, this document utilizes the detailed crystal structure analysis of a closely related analog, N-(4-Chlorophenyl)-4-methylpyridin-2-amine, as a practical case study. [1] This approach allows for a thorough exploration of the experimental and computational workflows integral to modern crystallographic studies in drug discovery and materials science.

Introduction: The Significance of Crystal Structure Analysis

The three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including its solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for formulation development, patent protection, and ensuring therapeutic efficacy. Pyrimidine

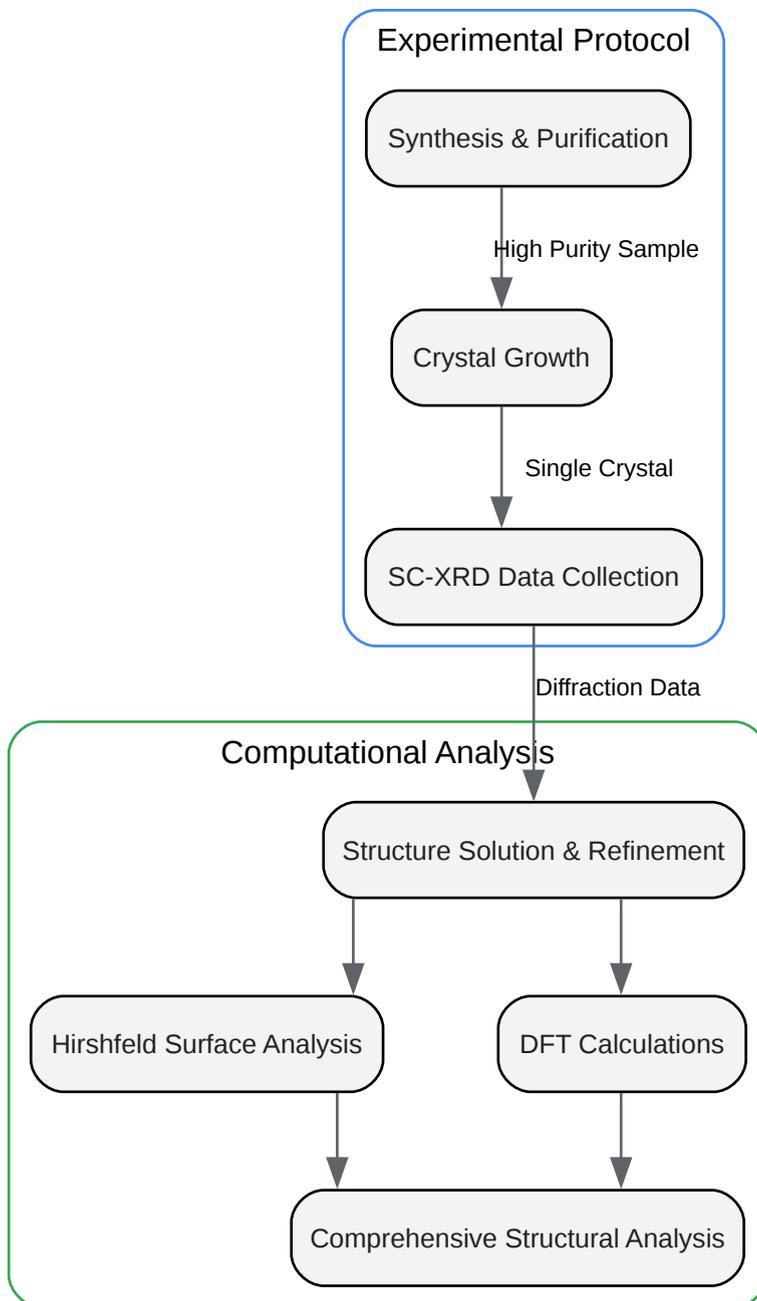
derivatives are a well-established class of compounds with a broad spectrum of biological activities, making the detailed structural elucidation of novel analogs, such as **6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine**, a key objective in medicinal chemistry.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for obtaining precise atomic coordinates and understanding the intricate network of intermolecular interactions that govern crystal packing.^[2] This guide will delineate the entire process, from crystal growth to the final structural analysis, providing both the "how" and the "why" behind each step.

The Experimental & Computational Workflow: A Holistic Approach

The determination of a crystal structure is a multi-faceted process that integrates experimental techniques with computational analysis. The following diagram illustrates the typical workflow.

Crystal Structure Analysis Workflow



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Caption: A generalized workflow for crystal structure determination, from synthesis to in-depth analysis.

Experimental Section: From Powder to Precise Data

Synthesis and Purification

The synthesis of pyrimidine derivatives often involves the condensation of a β -dicarbonyl compound or its equivalent with an amidine. For the target compound, a plausible route would involve the reaction of a chalcone precursor with guanidine hydrochloride in the presence of a base.[3]

Exemplary Synthesis of a Pyrimidine Derivative:

- **Chalcone Formation:** An equimolar mixture of 4-chloroacetophenone and 2-methyl-4-pyrimidinecarboxaldehyde is stirred in ethanol with an aqueous solution of sodium hydroxide at room temperature. The resulting chalcone is filtered, washed, and recrystallized.
- **Cyclization:** The purified chalcone is refluxed with guanidine hydrochloride and sodium ethoxide in absolute ethanol for several hours.
- **Workup and Purification:** The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent system (e.g., ethanol/DMF) to yield the final product, **6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine**.

Purity is paramount for successful crystallization and is typically verified by NMR, mass spectrometry, and elemental analysis.

Crystal Growth: The Art and Science

Obtaining diffraction-quality single crystals is often the most challenging step.[4] The slow evaporation of a saturated solution is a widely used and effective method.

Protocol for Slow Evaporation Crystallization:

- Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or ethyl acetate/hexane) to form a nearly saturated solution.
- Filter the solution through a syringe filter into a clean vial.
- Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
- Store the vial in a vibration-free environment at a constant temperature.

- Monitor for crystal growth over several days to weeks. Good quality crystals should be transparent with well-defined faces.[4]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.

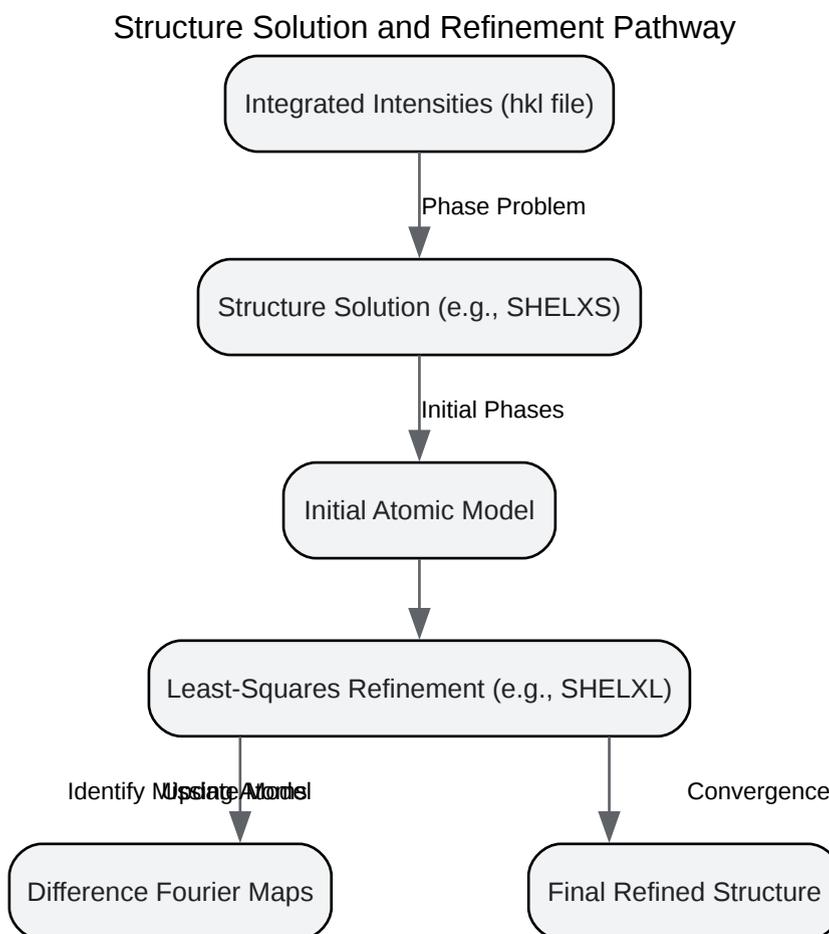
Data Collection Protocol (Based on the Case Study[1]):

- Crystal Mounting: A suitable single crystal (e.g., 0.30 x 0.30 x 0.20 mm) is selected and mounted on a cryoloop.
- Diffractometer Setup: Data is collected on a CCD area-detector diffractometer, such as a Bruker SMART APEX, using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).[1]
- Data Collection Strategy: A hemisphere or a full sphere of data is collected using ω and φ scans with narrow frame widths (e.g., 0.3°).[5] Data collection is typically performed at a low temperature (e.g., 293 K in the case study) to minimize thermal vibrations.
- Data Processing: The collected frames are processed using software like SAINT for integration of reflection intensities and SADABS for absorption correction.[1]

Structure Solution, Refinement, and Analysis

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.



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Caption: The iterative process of solving and refining a crystal structure.

The structure is typically solved using direct methods (e.g., with SHELXS) and refined by full-matrix least-squares on F^2 using software like SHELXL.^[1] Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystallographic Data Summary

The final refined structure is summarized in a crystallographic data table. The following table is based on the case study of N-(4-Chlorophenyl)-4-methylpyridin-2-amine.^[1]

| Parameter | Value |
|---|--|
| Chemical Formula | C ₁₂ H ₁₁ ClN ₂ |
| Formula Weight | 218.68 |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /n |
| a (Å) | 15.9335 (15) |
| b (Å) | 4.0651 (4) |
| c (Å) | 17.0153 (16) |
| β (°) | 98.755 (1) |
| Volume (Å ³) | 1089.26 (18) |
| Z | 4 |
| T (K) | 293 |
| ρ _{calc} (g/cm ³) | 1.333 |
| μ (mm ⁻¹) | 0.32 |
| F(000) | 456 |
| R[F ² > 2σ(F ²)] | 0.042 |
| wR(F ²) | 0.132 |
| Goodness-of-fit (S) | 1.04 |

Molecular and Crystal Structure Insights

In the case study compound, the molecule is non-planar, with a significant dihedral angle of 48.03 (8)° between the benzene and pyridyl rings.^[1] This non-planarity is a key structural feature that can influence its biological activity and packing in the solid state.

A crucial aspect of crystal structure analysis is the identification of intermolecular interactions. In the case study, the molecules form inversion dimers through pairs of N—H⋯N hydrogen

bonds, creating $R_2^2(8)$ ring motifs.[1] These hydrogen bonds are the primary interactions governing the crystal packing.

Advanced Computational Analysis

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[6] The Hirshfeld surface is defined as the region where the contribution of a molecule's electron density to the total crystal electron density is greater than or equal to that of all other molecules.[7]

Different properties can be mapped onto the Hirshfeld surface, and the 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. This analysis helps in understanding the relative contributions of various interactions, such as hydrogen bonds and van der Waals forces, to the overall crystal stability.[8]

Density Functional Theory (DFT) Calculations

DFT calculations are employed to complement the experimental X-ray data.[9] By performing a geometry optimization of the molecule in the gas phase, one can compare the theoretical structure with the experimentally determined one. This comparison can reveal the effects of crystal packing on the molecular conformation.[10]

DFT Protocol:

- The atomic coordinates from the refined crystal structure are used as the starting point.
- Geometry optimization is performed using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[9]
- The optimized geometry, bond lengths, and bond angles are compared with the experimental data.
- Further calculations, such as frontier molecular orbital (HOMO-LUMO) analysis, can provide insights into the molecule's electronic properties and reactivity.[9]

Conclusion

The comprehensive analysis of a crystal structure, as demonstrated through the case study of a pyrimidine analog, provides invaluable information for drug development and materials science. By integrating meticulous experimental work with advanced computational tools, researchers can gain a deep understanding of a molecule's three-dimensional structure and the non-covalent interactions that dictate its solid-state properties. This knowledge is fundamental to the rational design of new molecules with tailored functionalities.

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